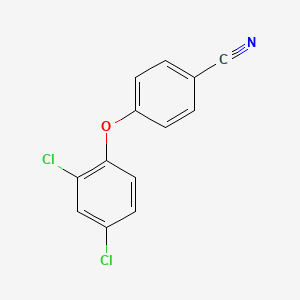

4-(2,4-Dichlorophenoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2,4-Dichlorophenoxy)benzonitrile” is a chemical compound . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. Classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenoxy)benzonitrile” is C13H7Cl2NO . Its average mass is 264.107 Da and its monoisotopic mass is 262.990479 Da .Aplicaciones Científicas De Investigación

Herbicide Degradation

One of the primary uses of 4-(2,4-Dichlorophenoxy)benzonitrile could be in the degradation of certain herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has been studied for its degradation via ultrasonic-assisted electro-activation of the persulfate system . This process could potentially be applied to 4-(2,4-Dichlorophenoxy)benzonitrile as well.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been used for the degradation of 2,4-D, a compound similar to 4-(2,4-Dichlorophenoxy)benzonitrile . These processes, which include ozonation, photocatalysis, and electrochemical processes, could potentially be used for the

Mecanismo De Acción

Target of Action

4-(2,4-Dichlorophenoxy)benzonitrile is a selective systemic herbicide . It primarily targets broadleaf weeds . The compound’s primary targets are the growth tips of stems and roots .

Mode of Action

The compound interacts with its targets by inhibiting growth at the tips of stems and roots . This interaction results in uncontrolled growth in these areas, leading to the death of the weed .

Biochemical Pathways

It is known that the compound’s active metabolite, 2,4-d, disrupts normal plant growth by causing uncontrolled cell division and growth . This leads to the formation of abnormal and non-functional plant tissues, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is highly water-soluble , suggesting that it can be readily absorbed and distributed within the plant. The compound is metabolized into 2,4-D, which is the active form that exerts the herbicidal effect

Result of Action

The result of the action of 4-(2,4-Dichlorophenoxy)benzonitrile is the death of broadleaf weeds . The compound causes uncontrolled growth at the tips of stems and roots, leading to the formation of abnormal and non-functional plant tissues . This disrupts the normal growth and development of the plant, ultimately leading to its death .

Action Environment

The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzonitrile can be influenced by various environmental factors. For instance, the compound’s high water solubility suggests that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. Additionally, the compound may persist in aquatic systems under certain conditions , potentially impacting non-target organisms

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzonitrile | |

CAS RN |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine](/img/structure/B1299672.png)

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)